molecular formula C12H17NO2 B12998753 Ethyl 2-(tert-butyl)isonicotinate

Ethyl 2-(tert-butyl)isonicotinate

Cat. No.: B12998753
M. Wt: 207.27 g/mol
InChI Key: RWWVIBRGMHHWND-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)isonicotinate is a pyridine derivative featuring an ethyl ester group at the 4-position and a bulky tert-butyl substituent at the 2-position of the isonicotinic acid backbone. Its tert-butyl group enhances steric hindrance, while the ethyl ester contributes to solubility and metabolic stability in drug design contexts .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-tert-butylpyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-13-10(8-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

RWWVIBRGMHHWND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification Method

The most common method for synthesizing this compound involves the esterification of isonicotinic acid with ethyl alcohol and tert-butyl alcohol.

Procedure:

  • Reagents :

    • Isonicotinic acid
    • Ethanol
    • Tert-butyl alcohol
    • Acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions :

    • The mixture is refluxed at elevated temperatures (typically around 80-100 °C) to promote the reaction.
    • The reaction time varies but typically lasts between 6 to 12 hours.
  • Purification :

    • After completion, the mixture is cooled, and solvents are evaporated under reduced pressure.
    • The product can be purified using solvents such as dichloromethane or ethyl acetate through liquid-liquid extraction.
  • Yield :

    • Yields can vary significantly based on conditions but are often reported in the range of 70-95% depending on the efficiency of purification methods used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.

Procedure:

  • Reagents :

    • Isonicotinic acid
    • Ethanol
    • Tert-butyl alcohol
    • Acid catalyst
  • Reaction Conditions :

    • The reagents are placed in a microwave reactor.
    • Typical conditions include a temperature of around 130 °C for about 10 minutes.
  • Purification :

    • Similar purification steps as described in the esterification method are applied.
  • Yield :

    • This method can provide high yields (up to 97%) due to the rapid heating and effective mixing.

Comparison of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Reaction Time Yield (%) Purification Method
Esterification 6-12 hours 70-95 Liquid-liquid extraction
Microwave-Assisted Synthesis ~10 minutes Up to 97 Liquid-liquid extraction

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(tert-butyl)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(tert-butyl)isonicotinate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release isonicotinic acid, which may interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Key Functional Groups Similarity Score Key Properties/Applications
Ethyl 2-(tert-butyl)isonicotinate tert-butyl (2), ethyl ester (4) Ester, pyridine Reference Steric hindrance, synthetic utility
tert-Butyl 3-hydroxyisonicotinate tert-butyl (2), hydroxy (3) Hydroxy, ester 0.91 Enhanced polarity, cocrystal formation
2-(tert-Butyl)isonicotinic acid tert-butyl (2), carboxylic acid Carboxylic acid, pyridine 0.89 Increased acidity, metal coordination
Ethyl isonicotinate N-oxide Ethyl ester (4), N-oxide (1) N-oxide, ester - Electron-deficient, EDA complexes
Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate Bromo (2), tert-butyl (6), hydroxy (3) Bromo, hydroxy, ester - Electrophilic reactivity, halogenation

Key Observations :

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl groups in ethyl isonicotinate derivatives). This can reduce reaction yields in coupling reactions, as seen in analogous systems where bulky substituents impede access to reactive sites .
  • Electronic Effects : The ethyl ester group enhances electron-withdrawing character compared to carboxylic acid derivatives (e.g., 2-(tert-butyl)isonicotinic acid), influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Physicochemical Properties

Basicity and Solubility
  • Methyl isonicotinate (pKa = 3.38) is less basic than methyl nicotinate (pKa = 3.23) due to positional isomerism on the pyridine ring . While data on this compound’s basicity are unavailable, its tert-butyl group likely further reduces basicity by sterically shielding the nitrogen lone pair.
  • Solubility : The ethyl ester group improves lipid solubility compared to carboxylic acid analogs, making this compound more suitable for organic-phase reactions. In contrast, hydroxy-substituted analogs (e.g., tert-Butyl 3-hydroxyisonicotinate) exhibit higher polarity, favoring aqueous solubility and cocrystal formation .
Fluorination and Radiofluorination
  • Ethyl isonicotinate derivatives undergo C–H difluoromethylation with radiofluorination yields of 19–36% RCY, depending on reagents . The tert-butyl group in this compound may hinder similar reactions due to steric effects, though this remains untested.
  • Trifluoromethylation: Ethyl isonicotinate N-oxide facilitates trifluoromethylation via electron donor-acceptor (EDA) complexes, but the reaction stalls in the presence of ethyl isonicotinate due to unproductive complexation . The tert-butyl variant’s bulk could exacerbate such issues or alter regioselectivity.
Cocrystal Formation
  • Homologs like ethyl isonicotinate and methyl isonicotinate form cocrystals due to structural similarity, driven by matching molecular shapes and functional groups . This compound’s bulky tert-butyl group may reduce cocrystallization propensity compared to smaller esters, though this requires experimental validation.

Pharmaceutical Relevance

  • Dual Modulators : Derivatives like Ethyl 2-(4-(3-phenylpropoxy)benzamido)isonicotinate (Compound 40) are explored as dual FXR/LTA4H modulators, highlighting the versatility of isonicotinate scaffolds in drug discovery . The tert-butyl group in this compound could enhance metabolic stability or target binding affinity in analogous drug candidates.

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